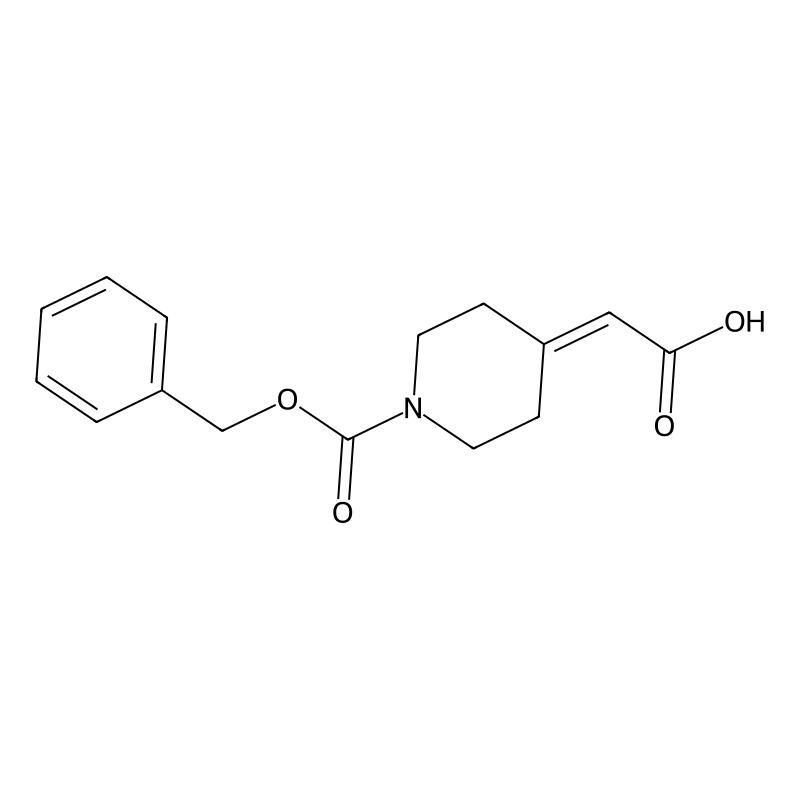

1-Cbz-Piperidin-4-ylidene-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Cbz-Piperidin-4-ylidene-acetic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring and an acetic acid moiety. The compound has the molecular formula C₁₅H₁₇NO₄ and a molecular weight of 273.30 g/mol. It appears as a white solid with a distinct odor and is primarily utilized in organic synthesis, particularly as a precursor for carbene ligands and other derivatives in medicinal chemistry .

- Currently, there is no documented information regarding a specific mechanism of action for Cbz-PYA.

- Without knowledge of its established use in research, it's difficult to speculate on its potential biological activity or interaction with other molecules.

- As with any unknown compound, it's advisable to exercise caution when handling Cbz-PYA.

- Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.

- Due to the absence of specific data, it's best to assume the compound may possess some degree of toxicity, flammability, or reactivity until further information becomes available.

Synthesis:

1-Cbz-Piperidin-4-ylidene-acetic acid can be synthesized from various starting materials. One reported method involves the reaction of ethanamine with N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxyethanamine [].

Applications:

While research on 1-Cbz-Piperidin-4-ylidene-acetic acid is limited, it has been explored in the context of:

- Proteomics research: As a potential affinity tag for the purification of proteins containing cysteine residues []. Affinity tags are molecules that bind specifically to a target protein, allowing for its isolation from a complex mixture. The "Cbz" group in 1-Cbz-Piperidin-4-ylidene-acetic acid can react with thiol groups (present in the side chain of the amino acid cysteine) to form a covalent bond, facilitating the purification of the desired protein.

The synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid can be achieved through several methods:

- One-Pot Reactions: Recent advancements have highlighted one-pot reactions combining multiple steps, such as Suzuki-Miyaura coupling followed by hydrogenation, which can produce this compound efficiently under mild conditions .

- Functionalization of Piperidine Derivatives: Various synthetic pathways involve functionalizing piperidine derivatives to introduce the acetic acid moiety, often utilizing palladium-catalyzed reactions or other transition metal-catalyzed processes .

1-Cbz-Piperidin-4-ylidene-acetic acid finds applications in:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.

- Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in creating novel therapeutic agents targeting various diseases .

Studies on the interactions involving 1-Cbz-Piperidin-4-ylidene-acetic acid focus on its ability to form complexes with biological molecules. These interactions can provide insights into its mechanism of action and potential therapeutic applications. The compound's structural features allow it to engage in specific binding interactions, which are crucial for understanding its biological relevance .

Several compounds share structural similarities with 1-Cbz-Piperidin-4-ylidene-acetic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Boc-Piperidin-4-ylacetic acid | Contains a Boc protecting group instead of Cbz | Often used in peptide synthesis |

| N-benzylpiperidine | Lacks the acetic acid moiety | Primarily used as a building block in synthesis |

| Piperidine-2-carboxylic acid | Contains a carboxylic acid group | More acidic compared to the acetic derivative |

Uniqueness of 1-Cbz-Piperidin-4-ylidene-acetic acid: This compound's unique combination of a carbamate protecting group (Cbz) and the piperidine ring makes it particularly versatile for further modifications and applications in medicinal chemistry, distinguishing it from similar compounds that may lack such functional diversity .